molecular formula C14H11F2N3 B2748021 [6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine CAS No. 1216069-10-1

[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine

Cat. No. B2748021
M. Wt: 259.26
InChI Key: LKKGYRQQYNPZBJ-UHFFFAOYSA-N
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Description

“[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 1216069-10-1. It has a molecular weight of 259.26 . The compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . After the Mizoroki–Heck reaction, the compound is subjected to a two-step reduction, obtaining a fully saturated analog, which is then subject to fluorination with NFSI and NaH, followed by hydrolysis in 12 M HCl .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H11F2N3/c15-10-3-1-9 (2-4-10)14-12 (7-17)19-8-11 (16)5-6-13 (19)18-14/h1-6,8H,7,17H2 .


Chemical Reactions Analysis

The compound undergoes a series of chemical reactions including the Mizoroki–Heck reaction, reduction, fluorination with NFSI and NaH, and hydrolysis in 12 M HCl .


Physical And Chemical Properties Analysis

The compound is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Material Science Applications

  • Synthesis of Fluorescent Derivatives : A series of imidazo[1,5-a]pyridine derivatives, synthesized through one-pot condensation, have been investigated for their optical properties. These compounds show remarkable Stokes' shift ranges and quantum yields, making them suitable for applications in luminescent materials (Volpi et al., 2017).
  • Photophysical Investigation : Imidazo[1,2-a]pyridines and pyrimidines, known as organic fluorophores, have been explored for their fluorescent properties. These compounds serve as biomarkers and photochemical sensors, with specific derivatives enhancing fluorescence intensity under certain conditions (Velázquez-Olvera et al., 2012).

Biomedical Imaging Applications

  • Imaging β-Amyloid Plaques : Fluorinated imidazo[1,2-a]pyridine analogues have been synthesized and evaluated for their binding affinity to amyloid plaques in Alzheimer’s disease, showcasing their potential as radioligands for imaging applications (Zeng et al., 2006).

Electroluminescent Applications

  • Luminogens for Organic Light-Emitting Diodes (OLEDs) : N-fused imidazole derivatives based on imidazo[1,2-a]pyridine have been developed, displaying significant potential for electroluminescent applications. These compounds exhibit strong solvatochromism, high quantum yields, and are suitable for use in OLEDs (Nagarajan et al., 2014).

Fluorescent Probes

  • Membrane Probes : Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and examined as cell membrane probes. Their compact shape and photophysical properties allow for monitoring membrane dynamics, hydration, and fluidity, important for assessing cellular health (Renno et al., 2022).

Safety And Hazards

The compound’s Material Safety Data Sheet (MSDS) can be found on the product’s page . It’s always important to refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

[6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3/c15-10-3-1-9(2-4-10)14-12(7-17)19-8-11(16)5-6-13(19)18-14/h1-6,8H,7,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKGYRQQYNPZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine

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